UNII-89DHK9432D
Description
UNII-89DHK9432D, also known as (3E)-N-methyl-3-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)propan-1-amine, is a synthetic organic compound with a complex polycyclic structure. Its molecular formula includes a thienyl-substituted tricyclic core, which contributes to its unique physicochemical and pharmacological properties. Key identifiers include:
The compound’s stereochemistry (E-configuration) and methylamine side chain may influence its solubility, bioavailability, and receptor-binding affinity .
Properties
CAS No. |
10083-53-1 |
|---|---|
Molecular Formula |
C12H9ClO3S |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
(3E)-N-methyl-3-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)propan-1-amine |
InChI |
InChI=1S/C17H19NS/c1-18-11-4-7-15-14-6-3-2-5-13(14)8-9-17-16(15)10-12-19-17/h2-3,5-7,10,12,18H,4,8-9,11H2,1H3/b15-7+ |
InChI Key |
RDBMZAMQBNYOIJ-VIZOYTHASA-N |
SMILES |
CNCCC=C1C2=C(CCC3=CC=CC=C31)SC=C2 |
Isomeric SMILES |
CNCC/C=C\1/C2=C(CCC3=CC=CC=C31)SC=C2 |
Canonical SMILES |
CNCCC=C1C2=C(CCC3=CC=CC=C31)SC=C2 |
Other CAS No. |
46962-44-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen typically involves multiple steps, starting from simpler precursor molecules. The process often includes:
Formation of the benzo ring: This can be achieved through various aromatic substitution reactions.
Cyclohepta ring construction: This step may involve cyclization reactions under specific conditions.
Incorporation of the thiophen ring: This can be done through sulfur insertion reactions.
Attachment of the methylaminopropylidene group:
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3’-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(3’-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3’-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Tricyclic Antidepressants (TCAs)
Compounds like amitriptyline and imipramine share a tricyclic backbone but lack the thienyl moiety and extended conjugation seen in this compound. This difference may reduce this compound’s affinity for serotonin/norepinephrine transporters compared to classical TCAs .
Thienobenzodiazepines
Olanzapine, a thienobenzodiazepine, contains a thienyl ring but fused with a diazepine system.
Physicochemical Properties
While specific data for this compound (e.g., logP, pKa) are unavailable, its structure suggests:
- Higher lipophilicity compared to non-thienyl tricyclics due to the sulfur atom and aromatic system.
- Reduced aqueous solubility relative to amine-containing analogues with shorter alkyl chains.
Pharmacological Considerations
- Target Selectivity : The thienyl group may enhance binding to GABAergic or dopaminergic receptors, differentiating it from conventional TCAs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
